REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([N:16]2[CH2:22][C:21]3([CH3:24])[CH2:23][CH:17]2[CH2:18][C:19]([CH3:26])([CH3:25])[CH2:20]3)=[O:15])=[CH:10][CH:9]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]([N:16]2[CH2:22][C:21]3([CH3:24])[CH2:23][CH:17]2[CH2:18][C:19]([CH3:26])([CH3:25])[CH2:20]3)=[O:15])=[CH:12][CH:13]=1
|
Name
|
[4-(1,3,3-trimethyl-6-aza-bicyclo[3.2.1]octane-6-carbonyl)-phenyl]carbamic acid tert-butyl ester
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Quantity
|
11.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC=C(C=C1)C(=O)N1C2CC(CC(C1)(C2)C)(C)C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred for 48 hrs
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Rate
|
UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at room temperature and evaporated in vacuo
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Type
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ADDITION
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Details
|
To the residue was added water (150 ml) and diethyl ether (50 ml)
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Type
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ADDITION
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Details
|
the pH was adjusted to 8 by addition of 32% aq. sodium hydroxide
|
Type
|
STIRRING
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Details
|
The mixture was stirred for 15 min.
|
Duration
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15 min
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C. for 18 hrs
|
Duration
|
18 h
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(=O)N1C2CC(CC(C1)(C2)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |